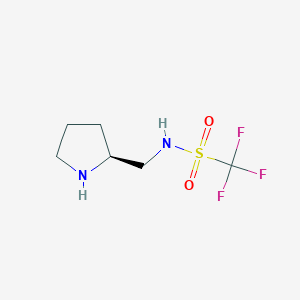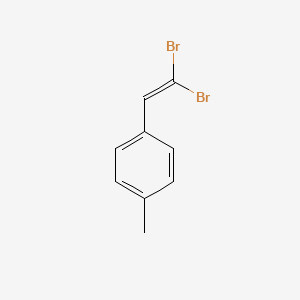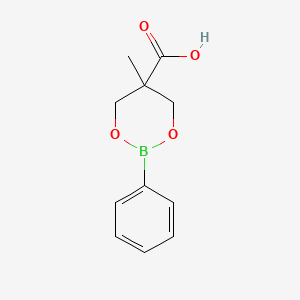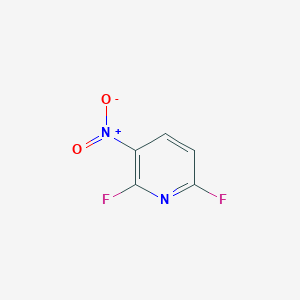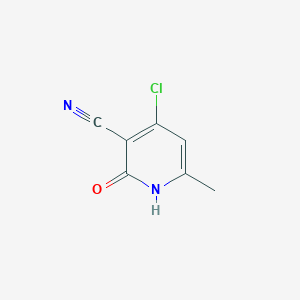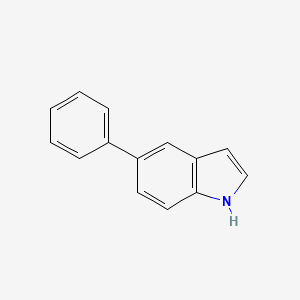
5-fenil-1H-indol
Descripción general
Descripción
5-Phenyl-1H-indole is a chemical compound with the linear formula C14H11N . It has a molecular weight of 193.25 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
There are several methods for the synthesis of indole derivatives. An efficient and practical one-pot domino synthesis of 1-phenyl-1H-indol-2-amine and 5-amino-indolo [1,2-a]quinazoline derivatives from readily available 2- (2-bromophenyl)acetonitriles has been developed . Another study demonstrated the synthesis of novel indole derivatives, incorporating potential chemotherapeutic units .Molecular Structure Analysis
The molecular structure of 5-Phenyl-1H-indole consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .Chemical Reactions Analysis
Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . They have been used in multicomponent reactions for the synthesis of a variety of heterocyclic compounds .Physical And Chemical Properties Analysis
5-Phenyl-1H-indole has a density of 1.2±0.1 g/cm3, a boiling point of 392.5±11.0 °C at 760 mmHg, and a flash point of 176.6±11.9 °C . It has a molar refractivity of 63.1±0.3 cm3, and a molar volume of 167.2±3.0 cm3 .Aplicaciones Científicas De Investigación
Aplicaciones Antivirales
Los derivados del 5-fenil-1H-indol se han investigado por sus posibles propiedades antivirales. Se estudian in vitro contra una amplia gama de virus de ARN y ADN, mostrando promesa como agentes antivirales .
Propiedades Antiinflamatorias
Estos compuestos también exhiben actividades antiinflamatorias, lo que podría ser beneficioso en el tratamiento de afecciones asociadas con la inflamación .
Potencial Anticancerígeno
Los derivados del indol, incluido el this compound, se exploran por sus propiedades anticancerígenas. Se utilizan en el tratamiento de varias células cancerosas debido a su capacidad para inhibir la proliferación celular .
Efectos Antimicrobianos
Los efectos antimicrobianos de los derivados del this compound los convierten en candidatos para combatir infecciones bacterianas. Se ha encontrado que son efectivos para destruir las células persistentes de E. coli, P. aeruginosa y S. aureus dañando sus membranas .
Actividad Antimalárica
Estos compuestos han mostrado potencial como agentes antimaláricos, lo que podría conducir a nuevos tratamientos para la malaria .
Usos Antiasmáticos
Las propiedades antiasmáticas de los derivados del this compound podrían ofrecer nuevas vías para el tratamiento del asma .
Actividad Inhibidora de la ECA
Como inhibidores de la ECA, estos compuestos pueden ser útiles en el manejo de la hipertensión y las enfermedades cardiovasculares .
Propiedades Antioxidantes
Los derivados del this compound poseen propiedades antioxidantes, que pueden ayudar a proteger las células del estrés oxidativo y pueden contribuir al tratamiento de enfermedades donde el daño oxidativo es un factor .
Mecanismo De Acción
Target of Action
5-Phenyl-1H-indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives can interact with their targets in a variety of ways, often resulting in changes to cellular processes .
Biochemical Pathways
Indole derivatives, including 5-Phenyl-1H-indole, can affect a variety of biochemical pathways. For example, some indole derivatives have been found to inhibit the expression of apoptosis-associated proteins . Others have been found to have antiviral activity, potentially by inhibiting the replication of certain viruses .
Pharmacokinetics
Indole derivatives are generally known for their broad-spectrum biological activities, suggesting they may have favorable adme properties .
Result of Action
The molecular and cellular effects of 5-Phenyl-1H-indole’s action can vary depending on the specific derivative and target. For example, one study found that a certain indole derivative could dramatically reduce cellular ATP and improve energy metabolism in mouse astrocytes . Another study found that an indole derivative could significantly downregulate the degree of extracellular acidification and ameliorate metabolic acidosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Phenyl-1H-indole. For example, the solvent’s polarizability can induce a local electric field affecting the stretching frequency of the compound . More research is needed to fully understand how environmental factors influence the action of 5-Phenyl-1H-indole.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
5-Phenyl-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 5-phenyl-1H-indole, have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These interactions are primarily due to the compound’s ability to bind with high affinity to multiple receptors and enzymes, thereby modulating their activity. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s biological activity.
Cellular Effects
5-Phenyl-1H-indole affects various types of cells and cellular processes. It has been reported to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, indole derivatives can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, 5-phenyl-1H-indole can affect the production of reactive oxygen species (ROS) and the expression of antioxidant enzymes, thereby influencing cellular redox balance. These effects highlight the compound’s potential as a therapeutic agent in treating various diseases.
Molecular Mechanism
The molecular mechanism of 5-phenyl-1H-indole involves its interaction with specific biomolecules, leading to changes in their activity and function. The compound can bind to enzymes and receptors, either inhibiting or activating them . For instance, 5-phenyl-1H-indole has been shown to inhibit certain protein kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-phenyl-1H-indole can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that indole derivatives can undergo metabolic degradation, leading to the formation of various metabolites with different biological activities. The temporal effects of 5-phenyl-1H-indole also depend on its concentration and exposure duration. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 5-phenyl-1H-indole vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Studies have identified threshold effects, where the compound’s biological activity changes significantly with small variations in dosage. Understanding the dosage effects of 5-phenyl-1H-indole is crucial for its potential therapeutic applications and safety assessment.
Metabolic Pathways
5-Phenyl-1H-indole is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and other modified derivatives. These metabolites can exhibit different biological activities compared to the parent compound. Additionally, 5-phenyl-1H-indole can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism.
Transport and Distribution
The transport and distribution of 5-phenyl-1H-indole within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 5-phenyl-1H-indole within tissues depends on its physicochemical properties, such as solubility and lipophilicity, which affect its ability to cross cell membranes and reach target sites.
Subcellular Localization
The subcellular localization of 5-phenyl-1H-indole plays a crucial role in its activity and function . The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, 5-phenyl-1H-indole may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of 5-phenyl-1H-indole is essential for elucidating its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
5-phenyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c1-2-4-11(5-3-1)12-6-7-14-13(10-12)8-9-15-14/h1-10,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYXADUZSWBHCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50466490 | |
| Record name | 5-phenyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50466490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66616-72-6 | |
| Record name | 5-Phenyl-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66616-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-phenyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50466490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 66616-72-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 5-phenyl-1H-indole derivatives in medicinal chemistry?
A: 5-phenyl-1H-indole derivatives have shown promise as inhibitors of specific biological targets, particularly in the realm of inflammation. For example, certain derivatives demonstrate antagonistic activity against the interleukin-8 receptor (CXCR2). [, ] This suggests their potential for treating diseases associated with CXCR2 activation, such as inflammatory disorders.
Q2: How do 5-phenyl-1H-indole derivatives interact with the interleukin-8 receptor?
A: While the exact mechanism of interaction remains to be fully elucidated, these derivatives are believed to bind to the CXCR2 receptor, preventing the binding of its natural ligand, interleukin-8. [] This competitive inhibition effectively blocks downstream signaling pathways associated with inflammation.
Q3: Have any specific 5-phenyl-1H-indole derivatives shown notable inhibitory activity?
A: Yes, research has identified specific derivatives with promising inhibitory profiles. For instance, 3-[(4-methylpiperazin-1-yl)methyl]-5-phenyl-1H-indole exhibited a 23% inhibition rate against bovine testes hyaluronidase (BTH) at a concentration of 50 μM. [] This finding highlights the potential of 5-phenyl-1H-indole derivatives for modulating hyaluronidase activity, which is implicated in various pathological conditions including cancer.
Q4: How does the structure of 5-phenyl-1H-indole derivatives influence their inhibitory activity?
A: Structure-activity relationship (SAR) studies have revealed key structural features influencing the activity of these compounds. For instance, incorporating lipophilic substituents appears to enhance their inhibitory effects against enzymes like hyaluronidase. [] Additionally, the type and position of substituents on the indole ring system, particularly at the N1 and C5 positions, significantly impact their activity against targets like pp60c-Src tyrosine kinase. []
Q5: What analytical techniques are employed to study 5-phenyl-1H-indole and its derivatives?
A: Various analytical methods are used to characterize and quantify these compounds. Spectroscopic techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) are crucial for structural elucidation. [, ] Additionally, researchers utilize in vitro assays, such as enzyme inhibition assays and cell-based assays, to evaluate their biological activity. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
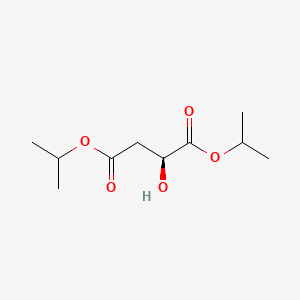

![4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1354125.png)

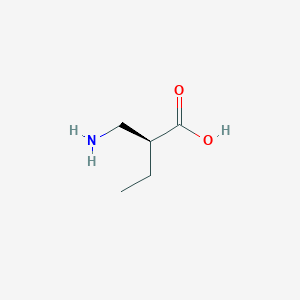

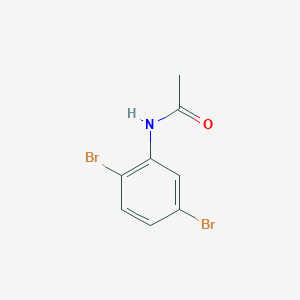
![2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine](/img/structure/B1354139.png)
